2,3,4-Trimethoxyaniline chemical structure and properties
2,3,4-Trimethoxyaniline chemical structure and properties
An In-depth Technical Guide to 2,3,4-Trimethoxyaniline: Structure, Properties, and Applications
Foreword
This technical guide provides a comprehensive overview of 2,3,4-Trimethoxyaniline, a significant chemical intermediate in various fields, particularly in the development of novel pharmaceuticals. As a Senior Application Scientist, the aim is to deliver a document that is not only scientifically rigorous but also practically valuable for researchers, chemists, and professionals in drug development. This guide delves into the core chemical and physical properties of 2,3,4-Trimethoxyaniline, outlines a common synthetic pathway, explores its key applications, and provides essential safety information. The structure of this guide is designed to logically present the information, starting from the fundamental molecular characteristics to its practical uses and handling.
Chemical Identity and Structure
2,3,4-Trimethoxyaniline is an aromatic organic compound. The core of its structure is an aniline molecule, which is a benzene ring substituted with an amino group (-NH₂). In this specific isomer, the benzene ring is further substituted with three methoxy groups (-OCH₃) at the 2, 3, and 4 positions relative to the amino group.
The strategic placement of these electron-donating methoxy groups significantly influences the electron density of the benzene ring and the reactivity of the amino group, making it a versatile building block in organic synthesis.
Key Identifiers
| Identifier | Value |
| IUPAC Name | 2,3,4-trimethoxyaniline |
| CAS Number | 50625-48-4 |
| Molecular Formula | C₉H₁₃NO₃[1] |
| Molecular Weight | 183.21 g/mol [1] |
| Canonical SMILES | COC1=C(C(=C(C=C1)N)OC)OC |
| InChI Key | XRARCMOGDHJTAL-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the physicochemical properties of 2,3,4-Trimethoxyaniline is crucial for its handling, storage, and application in chemical reactions.
Physical Properties
| Property | Value | Source |
| Appearance | Off-white to beige-brown powder | [1] |
| Melting Point | 110-113 °C | [1] |
Note: The melting point of the isomeric 3,4,5-Trimethoxyaniline is also reported in the range of 110-116 °C, which suggests that careful analytical confirmation of the isomer is essential.
Chemical Properties
The chemical reactivity of 2,3,4-Trimethoxyaniline is primarily dictated by the amino group and the electron-rich aromatic ring.
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Basicity : The amino group imparts basic properties to the molecule, allowing it to react with acids to form ammonium salts.
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Nucleophilicity : The nitrogen atom of the amino group is nucleophilic and can participate in various reactions, including acylation, alkylation, and diazotization.
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Electrophilic Aromatic Substitution : The methoxy groups are activating and ortho-, para-directing. The presence of three such groups makes the aromatic ring highly susceptible to electrophilic substitution reactions. The positions open for substitution are the 5 and 6 positions.
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Oxidation : The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. Therefore, it should be stored under an inert atmosphere and protected from light.
Synthesis of 2,3,4-Trimethoxyaniline
A common and effective method for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. This approach offers a high-yield pathway to 2,3,4-Trimethoxyaniline.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 2,3,4-Trimethoxyaniline.
Detailed Experimental Protocol: Reduction of 2,3,4-Trimethoxynitrobenzene
This protocol is based on a general method for the reduction of nitroarenes to anilines.
Materials:
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2,3,4-Trimethoxynitrobenzene
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Ethanol (or other suitable solvent)
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Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe))
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Concentrated Hydrochloric Acid (HCl)
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Sodium hydroxide (NaOH) solution (for neutralization)
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Organic solvent for extraction (e.g., Ethyl acetate)
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Drying agent (e.g., Anhydrous sodium sulfate)
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
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Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,4-trimethoxynitrobenzene and ethanol.
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Addition of Reducing Agent : While stirring, add the reducing agent (e.g., stannous chloride or iron powder) to the mixture.
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Acidification : Slowly add concentrated hydrochloric acid to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
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Reaction : Heat the mixture to reflux and maintain for a period sufficient to ensure complete reduction of the nitro group (typically monitored by Thin Layer Chromatography).
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Work-up : After the reaction is complete, cool the mixture to room temperature.
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Neutralization : Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic (check with pH paper). This will precipitate the tin or iron salts.
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Extraction : Extract the product into an organic solvent such as ethyl acetate.
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Washing : Wash the organic layer with brine (saturated NaCl solution).
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Drying : Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal : Remove the solvent under reduced pressure using a rotary evaporator.
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Purification : The crude product can be further purified by recrystallization or column chromatography to yield pure 2,3,4-Trimethoxyaniline.
Applications in Drug Development and Research
2,3,4-Trimethoxyaniline serves as a crucial intermediate in the synthesis of various biologically active molecules.
Anticancer Agents
Derivatives of 2,3,4-Trimethoxyaniline have shown potential as anticancer agents. A key mechanism of action is the inhibition of tubulin polymerization . Tubulin is a protein that polymerizes to form microtubules, which are essential for cell division. By inhibiting this process, these compounds can selectively target and kill rapidly dividing cancer cells.
Sympatholytic Activity
The compound and its derivatives have been investigated for their sympatholytic properties . This means they can oppose the downstream effects of the sympathetic nervous system. Such activity is beneficial in the development of drugs for cardiovascular conditions where sympathetic overactivity is a contributing factor.
Other Research Applications
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Dyes and Pigments : The chromophoric properties of the aniline ring make it a useful precursor in the synthesis of various dyes.
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Polymer Chemistry : It has been used to create nickel complexes that enhance the thermal stability and molecular weight of polyethylene.
Safety and Handling
As with any chemical, proper handling and storage of 2,3,4-Trimethoxyaniline are essential to ensure safety. The following information is a general guideline and should be supplemented with a detailed Safety Data Sheet (SDS) from the supplier.
GHS Hazard Classification (General for Trimethoxyanilines)
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Acute Toxicity (Oral, Dermal, Inhalation) : May be harmful if swallowed, in contact with skin, or if inhaled.
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Skin Corrosion/Irritation : Causes skin irritation.
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Serious Eye Damage/Eye Irritation : Causes serious eye irritation.
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Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.
Recommended Handling Precautions
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Engineering Controls : Use in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE) :
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Eye/Face Protection : Wear chemical safety goggles or a face shield.
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Skin Protection : Wear nitrile or other suitable chemical-resistant gloves. Wear a lab coat or other protective clothing.
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Respiratory Protection : If dusts are generated, use a NIOSH-approved respirator.
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Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from oxidizing agents and sources of ignition.
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Protect from light.
Conclusion
2,3,4-Trimethoxyaniline is a valuable and versatile chemical intermediate with significant potential, particularly in the field of medicinal chemistry. Its unique structure, with the specific arrangement of three methoxy groups on the aniline ring, provides a platform for the synthesis of a wide range of complex molecules. As research into novel therapeutics continues, the importance of such well-characterized building blocks will undoubtedly grow. It is imperative for researchers and scientists to have a thorough understanding of its properties, synthesis, and safe handling practices to unlock its full potential.
